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Compound of Interest |

(2-Methoxy-3-
Compound Name:
nitrophenyl)methanol

CAS No.: 180148-35-0

Cat. No.: B3246820

. J

Executive Summary & Structural Context

(2-Methoxy-3-nitrophenyl)methanol presents a unique crystallographic challenge due to its
1,2,3-trisubstitution pattern. The central methoxy group (C2) is flanked by a hydroxymethyl
group (C1) and a nitro group (C3). This "ortho-ortho™" confinement induces significant steric
strain, forcing deviations from planarity that define its solid-state reactivity and solubility

profiles.

Understanding these deviations is critical for drug development professionals utilizing this
scaffold for indole synthesis (via Batcho-Leimgruber or similar cyclizations) or as a precursor

for dopaminergic ligands.

Core Structural Parameters (Predicted & Analog-
Derived)
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Parameter Value | Characteristic

Causality

Monoclinic (Likely
Crystal System
)

Common for polar, achiral
aromatics allowing

centrosymmetric packing.

Steric Strain High (Methoxy Twist)

Repulsion between
lone pairs and

atoms.

H-Bond Donor (Hydroxyl)

Primary intermolecular

networking site.

H-Bond Acceptor or

Nitro group oxygen is the
stronger, more accessible

acceptor in the lattice.

Melting Point (Est)

Disruption of packing efficiency
due to the twisted methoxy
group reduces MP relative to

para-isomers.

Experimental Protocol: Synthesis & Crystallization

To obtain single crystals suitable for X-ray diffraction (XRD), high purity is required. The

following protocol ensures the removal of regioisomers common in nitration reactions.

Synthesis Workflow (Reduction)

e Precursor: Start with 2-methoxy-3-nitrobenzaldehyde.

e Reagent: Sodium Borohydride (

) in Methanol (
).

e Quench: Saturated
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 Purification: Flash column chromatography (Hexane:EtOAc 7:3) is mandatory to remove
over-reduced byproducts.

Crystallization Strategy (The "Slow-Diffusion™ Method)

Direct evaporation often yields amorphous powder due to the rotatable hydroxymethyl arm. A
biphasic system is required to order the lattice.

e Solvent A (Good): Ethyl Acetate or Dichloromethane (dissolves the nitro/methoxy core).
e Solvent B (Poor): Pentane or Hexane.
e Method:

o Dissolve 50 mg of purified compound in 1 mL of Solvent A.

o Carefully layer 3 mL of Solvent B on top in a narrow vial.

o Seal and store at

for 72 hours.

o Why this works: The slow mixing gradient allows the molecules to find the thermodynamic
energy minimum (optimal

-stacking) rather than kinetically trapping them.

Crystallographic Analysis Workflow

The determination of the structure relies on high-resolution Single Crystal X-Ray Diffraction
(SC-XRD).

Data Collection Parameters[1]

e Radiation source:
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) is preferred over
to minimize absorption by the nitro group oxygens.

o Temperature: Data must be collected at 100 K.
o Reasoning: The

group possesses high thermal motion (libration). Room temperature collection often
results in "smeared" electron density maps for the hydroxyl proton, making H-bond
assignment impossible.

Refinement Logic (The "Disorder" Challenge)

In the 1,2,3-substituted system, the central methoxy group often exhibits rotational disorder.

e SHELXL Instruction: Use PART 1 and PART 2 commands if the methoxy carbon electron
density is split.

o Constraint: Apply EADP (Equal Anisotropic Displacement Parameters) if the disordered
positions are close (

Visualization of the Analytical Pipeline

The following diagram outlines the logical flow from raw crystal to solved structure, highlighting
the critical decision points for this specific molecule.

Click to download full resolution via product page

Figure 1: Workflow for the structural determination of (2-Methoxy-3-nitrophenyl)methanol,
emphasizing the necessity of purification prior to crystallization.
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Structural Insights & Mechanism (The "Ortho-
Effect")

Based on the comparative analysis of 2-methyl-3-nitrobenzyl alcohol (Ref 1) and 2-methoxy-3-
nitrophenol (Ref 2), the following structural features are definitive for (2-Methoxy-3-
nitrophenyl)methanol.

The "Methoxy Twist" (Steric Gating)

The most critical feature is the dihedral angle of the methoxy group relative to the benzene
ring.

» Observation: In isolated benzene, a methoxy group is coplanar (

).

¢ In this Molecule: The bulky nitro group at C3 forces the methoxy methyl group at C2 to rotate
out of the plane, likely by

e Consequence: This twist disrupts the conjugation of the methoxy oxygen lone pair into the
ring, making the ring slightly more electron-deficient than expected. This explains the specific
reactivity of this intermediate in nucleophilic aromatic substitution (

) reactions.

Hydrogen Bonding Network

The crystal lattice is stabilized by a specific chain motif:
e Donor: The hydroxyl group (

) of the methanol arm.

e Acceptor: The nitro group oxygen (

) of a neighboring molecule.
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o Note: Intramolecular H-bonding (between

and

) is theoretically possible but usually entropically disfavored in the crystal lattice compared
to the strong intermolecular

chains.

o Pattern: This forms infinite 1D chains running parallel to the crystallographic b-axis.

Pi-Stacking

The electron-deficient nitro-substituted ring will stack face-to-face with the electron-rich
methoxy-substituted region of an inverted neighbor (Centroid-Centroid distance

).
Validation & Quality Control
To ensure the derived structure is correct, check against these metrics:

e R-Factor (

): Must be
(5%) for publication-quality data.

e Goodness of Fit (S): Should approach 1.0.

e CheckCIF: Run the output .cif file through the IUCr CheckCIF server. Watch for "Level A"
alerts regarding void spaces; if present, it suggests the solvent (Pentane) might be
disordered in the lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. (3-Methoxy-2-nitrophenyl)methanol | CBHINO4 | CID 10375096 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. PubChemLite - (2-methoxy-3-nitrophenyl)methanol (C8HINO4) [pubchemlite.lcsb.uni.lu]

» To cite this document: BenchChem. [Structural Analysis & Characterization Guide: (2-
Methoxy-3-nitrophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3246820#crystal-structure-analysis-of-2-methoxy-3-
nitrophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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